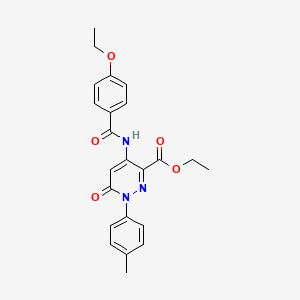

ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a dihydropyridazine core substituted with:

- Ethyl carboxylate at position 2.

- 4-Methylphenyl at position 1.

- 4-Ethoxybenzamido at position 3.

The 4-ethoxybenzamido group introduces hydrogen-bonding capacity and lipophilicity, while the 4-methylphenyl substituent enhances steric bulk and π-stacking interactions.

Properties

IUPAC Name |

ethyl 4-[(4-ethoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-30-18-12-8-16(9-13-18)22(28)24-19-14-20(27)26(17-10-6-15(3)7-11-17)25-21(19)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUHMNYEBCOVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that belongs to the dihydropyridazine class, which has garnered attention for its diverse biological activities. This article focuses on the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O5 |

| Molecular Weight | 421.4458 g/mol |

| CAS Number | 941885-89-8 |

This compound features a dihydropyridazine core with various functional groups that contribute to its biological activity. The presence of the ethoxybenzamido moiety and the methylphenyl group enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as dichloromethane and ethanol, along with bases like sodium hydride or potassium carbonate. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are often employed to facilitate the formation of amide bonds. The synthetic pathway can be summarized as follows:

- Formation of Dihydropyridazine Core : Starting materials undergo cyclization reactions.

- Introduction of Functional Groups : Ethoxybenzamido and methylphenyl groups are introduced through specific coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

This compound has been studied for various biological activities:

- Anticancer Activity : Dihydropyridazine derivatives have shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that this compound may induce apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering signaling pathways associated with disease processes.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic use in oncology.

- Anti-inflammatory Assays : In a model of lipopolysaccharide-induced inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 to 20 mm, highlighting its antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The dihydropyridazine core is conserved across analogs, but substituent variations at positions 1 and 4 significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison

*Calculated based on formula C24H23N3O5.

Substituent-Specific Effects

- Phenyl (CAS 866009-66-7): Simpler structure may reduce metabolic stability due to lack of methyl protection against oxidation .

- Position 4: 4-Ethoxybenzamido (target): The ethoxy group increases lipophilicity (logP ~3.2) compared to methoxy (logP ~2.8) or carbamoylmethoxy (logP ~2.5*), favoring membrane permeability . Butylsulfanyl (CAS 866009-66-7): Sulfur’s polarizability may improve radical scavenging but reduce aqueous solubility . Pyridazin-3-yl phenethylamino (I-6230): The secondary amine linker introduces conformational flexibility, which could enhance entropy-driven binding but reduce selectivity .

Preparation Methods

Synthesis of 1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid

A common precursor is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. For example:

-

Step 1 : Condensation of 4-methylphenylhydrazine (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol at reflux yields ethyl 1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

-

Step 2 : Saponification of the ester group using NaOH in aqueous ethanol produces the carboxylic acid intermediate.

Stepwise Synthesis of the Target Compound

Amide Coupling Reaction

The critical step involves coupling the 4-ethoxybenzamido group to the pyridazine core. This is achieved via activation of 4-ethoxybenzoic acid followed by reaction with the amine-functionalized pyridazine intermediate.

Procedure :

-

Activation of 4-Ethoxybenzoic Acid :

-

Coupling with Pyridazine Amine :

-

The pyridazine intermediate (1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) is converted to its amine derivative via Curtius rearrangement or direct amination.

-

Reaction of the amine (1.0 eq) with 4-ethoxybenzoyl chloride (1.1 eq) in the presence of triethylamine (2.5 eq) in dichloromethane at 0–25°C for 2–4 hours yields the amide product.

-

Representative Data :

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature Control

-

Low-temperature conditions (0–5°C) during acyl chloride addition minimize side reactions such as ester hydrolysis or premature cyclization.

-

Room-temperature stirring post-addition ensures complete conversion without degradation.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): Key signals include δ 1.29 (t, 3H, CH₂CH₃), 4.19 (q, 2H, OCH₂), and 7.05–8.27 (m, aromatic protons).

-

LC-MS : Molecular ion peak at m/z 421.453 [M+H]⁺ confirms the target molecular weight.

Challenges and Alternative Pathways

Competing Side Reactions

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via multi-step protocols. A key approach involves:

- Step 1 : Condensation of a β-ketoester (e.g., ethyl acetoacetate) with an aldehyde and amine derivative under Hantzsch-like conditions to form the pyridazine core .

- Step 2 : Functionalization via amidation or esterification using reagents like carbonyldiimidazole (CDI) or thionyl chloride to introduce the 4-ethoxybenzamido and 4-methylphenyl groups .

- Critical factors : Temperature (60–100°C), solvent polarity (DMF or toluene), and catalyst use (e.g., p-toluenesulfonic acid) significantly impact yield. Prolonged reaction times (>12 hours) may reduce side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the pyridazine ring and ethoxybenzamido group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (407.426 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- X-ray crystallography (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding networks .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Answer :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 407.426 g/mol | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| Stability | Sensitive to prolonged light/heat; store at –20°C |

- Solubility in polar aprotic solvents is essential for biological assays, while instability under acidic conditions necessitates pH-controlled reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?

- Answer :

- Issue : Low yields often arise from incomplete amidation or side reactions at the pyridazine ring’s reactive sites.

- Solutions :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Employ flow chemistry for precise temperature/pH control, as demonstrated in analogous dihydropyridazine syntheses .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Validation : Monitor reaction progress via TLC/HPLC and compare with published retention factors .

Q. What strategies resolve contradictions in reported biological activity data for similar pyridazine derivatives?

- Answer : Contradictions may stem from:

- Structural variations : Minor substituent changes (e.g., 4-ethoxy vs. 4-methyl groups) alter binding affinity .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1) produce divergent results.

- Methodology :

Conduct dose-response curves (IC50/EC50) under standardized protocols .

Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Compare with structurally characterized analogs (e.g., CAS 899729-74-9) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic inhibition?

- Answer :

- Step 1 : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes with targets like kinases or proteases. The ethoxybenzamido group often occupies hydrophobic pockets .

- Step 2 : Use QM/MM simulations to assess electronic effects of substituents (e.g., electron-withdrawing groups improve electrophilic reactivity) .

- Step 3 : Apply ADMET prediction tools (SwissADME) to optimize bioavailability and reduce toxicity .

- Case study : Derivatives with fluorinated phenyl groups showed 2–3× higher affinity for EGFR in silico, validated via in vitro kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.